2'-Deoxyuridine-13C,15N2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

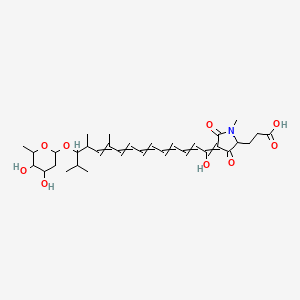

2'-Deoxyuridine-13C,15N2 (2'-dU-13C,15N2) is a derivative of 2'-deoxyuridine (2'-dU) that has been labeled with 13C and 15N isotopes. 2'-dU-13C,15N2 is used in scientific research applications, such as metabolic and physiological studies, as an important tool in the understanding of metabolic pathways and biochemical processes. In addition, 2'-dU-13C,15N2 has been used as a tracer for the study of nucleic acid synthesis and metabolism.

Scientific Research Applications

Metabolic Enzyme/Protease Endogenous Metabolite

2’-Deoxyuridine-13C,15N2 is a metabolic enzyme/protease endogenous metabolite . It plays a crucial role in various metabolic processes within the body.

Chromosome Breakage

2’-Deoxyuridine-13C,15N2 can increase chromosome breakage . This property can be used in genetic studies and research related to DNA damage and repair mechanisms.

Thymidylate Synthetase Activity

The compound results in a decreased thymidylate synthetase activity . This enzyme is involved in the synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair.

Precursor in the Synthesis of Edoxudine

2’-Deoxyuridine-13C,15N2 is known to be used as a precursor in the synthesis of Edoxudine , an antiviral drug used to treat herpes simplex virus infections.

Stable Isotope Labeling

The 13C and 15N labeled form of 2’-Deoxyuridine is often used in metabolic labeling experiments . It is incorporated into newly synthesized DNA molecules, allowing researchers to track the movement and interactions of DNA within cells.

Pharmacokinetic and Metabolic Profiles of Drugs

The labeled form of the molecule can be used to track the uptake and metabolism of chemotherapy drugs in cancer cells . This helps to improve the efficacy of treatment and reduce side effects.

Molecular Biology Research

2’-Deoxyuridine-13C,15N2 is a versatile and important tool in molecular biology research . It has potential applications in both basic research and clinical settings.

DNA and RNA Studies

The labeled form of 2’-Deoxyuridine is a useful tool for studying the behavior of DNA and RNA molecules in biological systems . It provides valuable insights into cellular processes such as replication, transcription, and translation.

Mechanism of Action

Target of Action

The primary target of 1-(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione, also known as 2’-Deoxyuridine-13C,15N2, is the enzyme thymidylate synthase . Thymidylate synthase is a crucial enzyme involved in the synthesis of deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair .

Mode of Action

2’-Deoxyuridine-13C,15N2 is converted to deoxyuridine triphosphate during DNA synthesis . This compound can increase chromosome breakage, resulting in a decreased thymidylate synthetase activity . It acts as an antimetabolite, interfering with the normal metabolic processes within cells .

Biochemical Pathways

The compound affects the pathway of pyrimidine metabolism, specifically the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This conversion is catalyzed by the enzyme thymidylate synthase. By inhibiting this enzyme, 2’-Deoxyuridine-13C,15N2 disrupts DNA synthesis and repair, leading to chromosome breakage .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular and cellular effects of 2’-Deoxyuridine-13C,15N2’s action include increased chromosome breakage and decreased thymidylate synthetase activity . This can lead to disruption in DNA synthesis and repair, potentially causing cell death.

properties

IUPAC Name |

1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6-,8-/m1/s1/i9+1,10+1,11+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHRCPNRJAMMIM-BRNXEOTRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](O[C@H]1[15N]2C=CC(=O)[15NH][13C]2=O)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747500 |

Source

|

| Record name | 1-(2-Deoxy-beta-D-threo-pentofuranosyl)(2-~13~C,~15~N_2_)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidine-2,4-dione | |

CAS RN |

369656-76-8 |

Source

|

| Record name | 1-(2-Deoxy-beta-D-threo-pentofuranosyl)(2-~13~C,~15~N_2_)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(S)-Methyl-d3-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone](/img/structure/B1140486.png)

![5(4H)-Oxazolone,4-[[3,4-bis(acetyloxy)phenyl]methylene]-2-methyl-](/img/structure/B1140489.png)